Cas no 115665-69-5 (1-(2-Bromoethenyl)-3-methylbenzene)

1-(2-Bromoethenyl)-3-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromoethenyl)-3-methylbenzene
- (E)-beta-Bromo-3-methylstyrene
- 1-(2-Bromovinyl)-3-methylbenzene
- 1-[(1E)-2-Bromoethenyl]-3-methylbenzene
- Benzene, 1-[(1E)-2-bromoethenyl]-3-methyl-
- 1-(2-Bromoethenyl)-3-methylbenzene
-
- インチ: 1S/C9H9Br/c1-8-3-2-4-9(7-8)5-6-10/h2-7H,1H3/b6-5+
- InChIKey: BGXJQXWUPOQZKD-AATRIKPKSA-N
- ほほえんだ: Br/C=C/C1=CC=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 195.98876g/mol
- どういたいしつりょう: 195.98876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 0
1-(2-Bromoethenyl)-3-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125202-1.0g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-125202-5.0g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-125202-10.0g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 10g |
$3131.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00976945-1g |
1-(2-Bromoethenyl)-3-methylbenzene |
115665-69-5 | 95% | 1g |
¥2933.0 | 2023-04-05 | |
Enamine | EN300-125202-0.5g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-125202-1000mg |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 1000mg |
$628.0 | 2023-10-02 | ||
Enamine | EN300-125202-10000mg |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 10000mg |
$2701.0 | 2023-10-02 | ||
Enamine | EN300-125202-50mg |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 50mg |
$528.0 | 2023-10-02 | ||
Enamine | EN300-125202-2500mg |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 2500mg |
$1230.0 | 2023-10-02 | ||
Enamine | EN300-125202-0.1g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 0.1g |
$640.0 | 2023-06-08 |
1-(2-Bromoethenyl)-3-methylbenzene 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
1-(2-Bromoethenyl)-3-methylbenzeneに関する追加情報
Professional Introduction to Compound with CAS No. 115665-69-5 and Product Name: 1-(2-Bromoethenyl)-3-methylbenzene
The compound CAS No. 115665-69-5, chemically known as 1-(2-Bromoethenyl)-3-methylbenzene, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This aromatic compound, featuring a brominated vinyl group and a methyl-substituted benzene ring, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development.
Structurally, 1-(2-Bromoethenyl)-3-methylbenzene is characterized by a benzene ring substituted at the 3-position with a methyl group and at the 2-position with a vinyl group that is further brominated. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both bromine and vinyl groups allows for diverse chemical transformations, including cross-coupling reactions, which are pivotal in modern pharmaceutical synthesis.
In recent years, the compound has been explored in the context of developing novel therapeutic agents. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). For instance, researchers have leveraged 1-(2-Bromoethenyl)-3-methylbenzene to synthesize derivatives with potential antimicrobial and anti-inflammatory properties.
One of the most compelling aspects of this compound is its utility in generating libraries of heterocyclic compounds. By employing palladium-catalyzed coupling with various nitrogen-containing heterocycles, scientists have been able to produce a range of biologically active molecules. These efforts have led to the discovery of several compounds with promising pharmacological profiles, including those targeting neurological disorders and cancer. The versatility of 1-(2-Bromoethenyl)-3-methylbenzene as a building block underscores its importance in medicinal chemistry.
The synthesis of 1-(2-Bromoethenyl)-3-methylbenzene itself is an intriguing process that highlights advancements in organic synthesis methodologies. Traditional approaches often involve bromination of pre-formed ethylbenzene derivatives followed by methylation. However, modern techniques have refined these steps to achieve higher yields and purities. For example, catalytic bromination using N-bromosuccinimide (NBS) in the presence of radical initiators has been optimized for better selectivity and reduced byproduct formation.
Recent studies have also explored the role of 1-(2-Bromoethenyl)-3-methylbenzene in materials science. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors and liquid crystals. Researchers have investigated its electronic properties and how modifications to the benzene ring can influence charge transport characteristics. These findings could pave the way for new applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The compound's reactivity also extends to polymer chemistry. By incorporating 1-(2-Bromoethenyl)-3-methylbenzene into polymer backbones, scientists have created novel materials with enhanced mechanical strength and thermal stability. These polymers are being tested for applications in aerospace, automotive industries, and construction, where high-performance materials are essential.
In conclusion, 1-(2-Bromoethenyl)-3-methylbenzene (CAS No. 115665-69-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceutical development, its potential in materials science, and its utility in creating advanced polymers highlight its significance. As research continues to uncover new methodologies for functionalizing aromatic systems, the importance of such versatile building blocks like 1-(2-Bromoethenyl)-3-methylbenzene will only grow.
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